

Second-Generation Ganaxolone Oral Formulation Demonstrates Enhanced and Predictable Bioavailability

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Compound of Interest		
Compound Name:	Ganaxolone	
Cat. No.:	B1674614	Get Quote

A recently developed second-generation oral powder formulation of **ganaxolone** (GNX TEST) has shown a predictable and generally linear pharmacokinetic (PK) profile, with significantly higher exposure under fed conditions compared to a fasted state. A Phase 1 clinical trial presented at the American Epilepsy Society in 2023 provided a head-to-head comparison with the current oral formulation (GNX REF), highlighting key bioavailability differences and the impact of administration vehicles on drug absorption.[1] This guide provides an objective comparison based on the available experimental data for researchers, scientists, and drug development professionals.

Executive Summary of Comparative Bioavailability

The second-generation **ganaxolone** formulation was evaluated in a single-center, open-label, crossover study involving healthy adult volunteers. The study assessed single ascending doses ranging from 100 mg to 1200 mg. The findings indicate that the new formulation's exposure, as measured by Cmax (maximum plasma concentration) and AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), increases proportionally with the dose.[1] Notably, co-administration with food significantly enhances bioavailability. When administered with yogurt, the maximum plasma concentration of a 600 mg dose doubled compared to administration with water under fed conditions, while the total drug exposure (AUC) remained consistent.[1]



Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of the second-generation **ganaxolone** formulation (GNX TEST) under various conditions, as reported in the Phase 1 study.[1]

Table 1: Pharmacokinetic Parameters of Second-Generation **Ganaxolone** (GNX TEST) Under Fed vs. Fasted Conditions

Dose (mg)	Condition	Cmax (ng/mL)	AUC0-t (ng*h/mL)
100	Fed	21.4	145
100	Fasted	4.31	26.6
400	Fed	-	-
400	Fasted	-	-
900	Fed	-	2690
900	Fasted	25.0	2170
1200	Fed	244	-

Note: Dashes indicate data not provided in the source.

Table 2: Effect of Administration Vehicle on Pharmacokinetics of 600 mg Second-Generation **Ganaxolone** (GNX TEST) Under Fed Conditions

Vehicle	Cmax (ng/mL)	Tmax (hours)	AUC0-t / AUC0-inf
Water	115	4	No difference
Yogurt (100g)	233	2	No difference

Experimental Protocols

The comparative bioavailability was determined in a Phase 1, single-center, open-label, 3-cohort, 6-period, crossover study.



Study Population: Healthy adult volunteers, aged 18-55 years, participated in the study. A total of 18 patients completed the study and were included in the pharmacokinetic and safety analyses.[1]

Dosing and Administration: Participants were administered single ascending doses of the second-generation **ganaxolone** powder (GNX TEST) ranging from 100 mg to 1200 mg, and doses of the reference formulation (GNX REF) from 400 mg to 600 mg. A 4-day washout period was implemented between doses.[1] The administration conditions for the GNX TEST formulation were varied:

- As a sprinkle in 240 mL of water under fasted or fed conditions.
- With 100 g of yogurt under fed conditions.

The reference formulation (GNX REF) was administered under fed conditions.[1]

Pharmacokinetic Analysis: Blood samples were collected at predetermined time points to evaluate plasma concentrations of **ganaxolone**. The key pharmacokinetic parameters analyzed were:

- Tmax (time to reach maximum plasma concentration)
- Cmax (maximum plasma concentration)
- AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration)
- AUC0-inf (area under the plasma concentration-time curve from time zero to infinity)

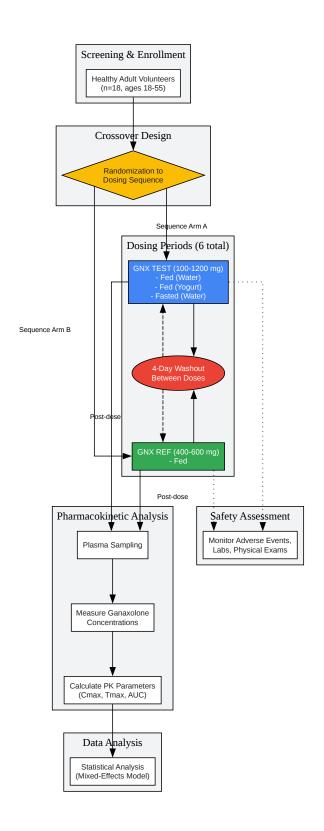
Log-transformed Cmax, AUC0-t, and AUC0-inf were evaluated. Statistical analysis was performed using a mixed-effects model to construct 90% confidence intervals for the ratios of treatment geometric means.[1]

Safety and Tolerability Assessment: Safety and tolerability were monitored through physical examinations, laboratory tests, and the recording of adverse events throughout the study.[1]

Experimental Workflow Diagram



The following diagram illustrates the workflow of the comparative bioavailability study.



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Caption: Experimental workflow for the comparative bioavailability study.

Discussion and Conclusion

The development of a second-generation oral formulation of **ganaxolone** addresses the need for improved and more predictable bioavailability. The Phase 1 study results are promising, demonstrating that the new formulation has a predictable pharmacokinetic profile with dose-proportional exposure.[1]

A critical finding is the significant food effect; exposure was substantially greater in the fed state compared to the fasted state.[1] This is a crucial consideration for clinical trial design and future patient instructions. Furthermore, the choice of vehicle for administration in a fed state can dramatically alter the rate of absorption, as evidenced by the doubling of Cmax and halving of Tmax when given with yogurt compared to water.[1] This suggests that the composition of the meal can influence the absorption profile. Despite the change in absorption rate, the total drug exposure (AUC) was not affected by the vehicle, indicating that the extent of absorption remains consistent under fed conditions.[1]

The second-generation formulation was well-tolerated in healthy volunteers, with treatment-related adverse events being mild to moderate in severity.[1] These findings support the continued development of this new formulation, which could offer more individualized and optimized dosing for patients with refractory epilepsy.[2] Further studies will likely explore extended-release technologies to achieve once or twice-daily dosing and maintain consistent drug exposure.[2]

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